4-acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide

Description

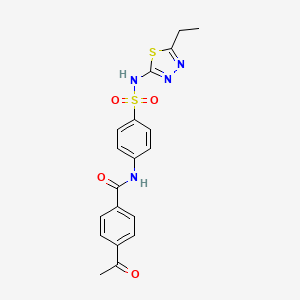

The compound 4-acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide features a benzamide core substituted with a 4-acetyl group, linked via a sulfonamide bridge to a 5-ethyl-1,3,4-thiadiazol-2-yl moiety. This structure combines a sulfonamide pharmacophore with a heterocyclic thiadiazole ring, a design common in antimicrobial and anticancer agents . The acetyl group enhances electronic effects and may influence solubility and target binding.

Properties

IUPAC Name |

4-acetyl-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-3-17-21-22-19(28-17)23-29(26,27)16-10-8-15(9-11-16)20-18(25)14-6-4-13(5-7-14)12(2)24/h4-11H,3H2,1-2H3,(H,20,25)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTBKLIBHCFGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Compounds with a 1,3,4-thiadiazole scaffold are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of receptor signaling. The specific interactions and changes induced by this compound would depend on its specific targets.

Biochemical Pathways

These could include pathways involved in microbial growth and survival (for antimicrobial activity), viral replication (for antiviral activity), and cell proliferation and survival (for anticancer activity).

Pharmacokinetics

Metabolism and excretion rates can determine the compound’s half-life and clearance.

Result of Action

Based on the reported biological activities of similar 1,3,4-thiadiazole derivatives, potential effects could include inhibition of microbial growth (for antimicrobial activity), inhibition of viral replication (for antiviral activity), and induction of cell death (for anticancer activity).

Biological Activity

4-acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that incorporates a thiadiazole moiety, which has been studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in medical science.

Chemical Structure

The compound features a thiadiazole ring, which is known for its pharmacological significance. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of 4-acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide has been evaluated through various studies. The key areas of investigation include:

-

Anticancer Activity

- Compounds with thiadiazole structures have shown promising anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have demonstrated significant antiproliferative activity against various cancer cell lines such as MCF-7 and HepG2. The IC50 values for these compounds often range from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .

-

Antimicrobial Activity

- Thiadiazole derivatives exhibit notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications to the phenyl ring enhance antibacterial activity. In particular, compounds with halogen substitutions have shown increased potency against pathogens like Pseudomonas aeruginosa and Candida albicans .

-

Mechanism of Action

- The mechanism behind the biological activity of thiadiazole derivatives often involves the inhibition of key enzymes or pathways in cancer cells and bacteria. For example, some studies suggest that these compounds may interfere with cellular processes such as DNA replication or protein synthesis.

Anticancer Studies

A recent study focused on a series of thiadiazole-based compounds demonstrated that substituents on the phenyl ring significantly affect their anticancer potency. For example:

- Compound 4i showed the highest activity with an IC50 of 2.32 µg/mL against MCF-7 cells.

- Structural modifications such as shifting ethoxy groups can lead to variations in activity levels (e.g., IC50 changes from 10.10 µg/mL to 5.36 µg/mL) .

Antimicrobial Studies

The antimicrobial efficacy was evaluated through Minimum Inhibitory Concentration (MIC) assays:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide | 32–42 | A. niger, C. albicans |

| Thiadiazole Derivative X | 24–26 | Fluconazole (control) |

This table illustrates that certain derivatives exhibit comparable or superior activity compared to standard antifungal agents .

Case Studies

-

Case Study: Anticancer Efficacy

A study examining the effects of various thiadiazole derivatives on cancer cell lines found that those with a piperazine moiety exhibited enhanced anticancer properties due to increased lipophilicity and better cell membrane penetration . -

Case Study: Antimicrobial Properties

Another investigation into antimicrobial activities revealed that compounds with halogenated phenyl groups showed significantly higher inhibition rates against Staphylococcus aureus and E. coli, suggesting a structure-activity relationship that could be exploited for drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

Electron-Withdrawing vs. Electron-Donating Groups

- The nitro groups may enhance antibacterial activity but reduce solubility due to higher logP (XLogP3 = 2.2 vs. acetyl’s moderate polarity) .

- This substitution is linked to enhanced kinase inhibition in some analogs .

- 2-Benzoyl Derivative (CAS 314282-87-6) : Substituting acetyl with benzoyl () increases steric bulk and aromatic interactions, possibly improving binding to hydrophobic enzyme pockets. The molecular weight (492.57 g/mol) is higher, which may affect pharmacokinetics .

Halogenated Analogs

- Fluorinated Derivatives (5f–5h, ) : Fluorine substitution at ortho, meta, or para positions on the benzamide ring (e.g., 5f: 4-fluoro, 5g: 3-fluoro) alters electronic and steric profiles. Para-fluoro derivatives often show optimal antibacterial activity due to balanced lipophilicity and hydrogen-bonding capacity .

Heterocyclic Ring Modifications

Thiadiazole vs. Isoxazole/Imidazole

- Sulfamethizole (5-Methyl-Thiadiazole) : The impurity N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine () highlights the impact of methyl substitution. Ethyl in the target compound may enhance lipophilicity and membrane penetration compared to methyl .

- Imidazole Derivatives () : Replacing thiadiazole with imidazole (e.g., 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide ) shifts biological activity; imidazole-containing analogs exhibit antifungal properties, while thiadiazoles often target bacterial sulfonamide-resistant strains .

Triazole Derivatives ()

- 1,2,4-Triazole-3-thiones (7–9): These analogs (e.g., 7–9) exist in thione-thiol tautomeric forms, influencing hydrogen-bonding interactions.

Physical Properties

*Estimated based on acetyl’s polarity relative to nitro/cyano groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.